N-(2-morpholinoethyl)-4-(2,2,2-trifluoroethoxy)benzenecarboxamide
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Overview
Description
N-(2-morpholinoethyl)-4-(2,2,2-trifluoroethoxy)benzenecarboxamide: is a synthetic organic compound characterized by the presence of a morpholine ring, a trifluoroethoxy group, and a benzenecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholinoethyl)-4-(2,2,2-trifluoroethoxy)benzenecarboxamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(2,2,2-trifluoroethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with 2-(morpholino)ethylamine under controlled conditions to yield the desired product.
Reaction Conditions
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Typically carried out at room temperature or slightly elevated temperatures.
- Catalysts: In some cases, a base such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with considerations for optimizing yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholinoethyl)-4-(2,2,2-trifluoroethoxy)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can result in the replacement of the trifluoroethoxy group with other functional groups.
Scientific Research Applications
N-(2-morpholinoethyl)-4-(2,2,2-trifluoroethoxy)benzenecarboxamide has several scientific research applications, including:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Materials Science: It may be utilized in the design and synthesis of novel materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of N-(2-morpholinoethyl)-4-(2,2,2-trifluoroethoxy)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group may enhance the compound’s binding affinity and selectivity, while the morpholine ring can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-morpholinoethyl)-4-methoxybenzenecarboxamide: Similar structure but with a methoxy group instead of a trifluoroethoxy group.
N-(2-piperidinoethyl)-4-(2,2,2-trifluoroethoxy)benzenecarboxamide: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
N-(2-morpholinoethyl)-4-(2,2,2-trifluoroethoxy)benzenecarboxamide is unique due to the presence of the trifluoroethoxy group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable scaffold for further development in various research fields.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O3/c16-15(17,18)11-23-13-3-1-12(2-4-13)14(21)19-5-6-20-7-9-22-10-8-20/h1-4H,5-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLSEFDLVCVMSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666580 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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